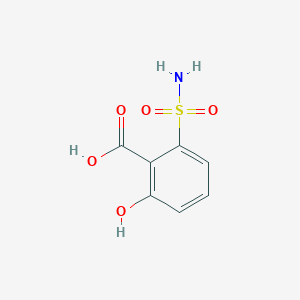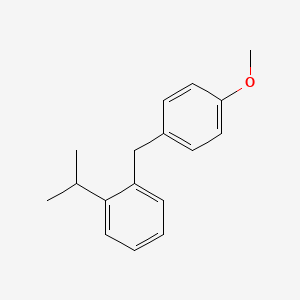
2,4-Dimethyl-1-p-tolyloxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-1-p-tolyloxybenzene is an organic compound with the molecular formula C15H16O It is a derivative of benzene, featuring two methyl groups at the 2 and 4 positions and a p-tolyloxy group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-1-p-tolyloxybenzene can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-1-p-tolyloxybenzene undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2,4-dimethylbenzoic acid.
Reduction: Formation of 2,4-dimethylcyclohexanol.
Substitution: Formation of 2,4-dimethyl-1-bromo-1-p-tolyloxybenzene or 2,4-dimethyl-1-nitro-1-p-tolyloxybenzene.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-1-p-tolyloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-1-p-tolyloxybenzene involves its interaction with specific molecular targets. The compound can participate in various chemical reactions due to the presence of reactive sites on the benzene ring and the p-tolyloxy group. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s overall reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylphenol: Similar structure but lacks the p-tolyloxy group.
1,4-Dimethoxybenzene: Contains methoxy groups instead of methyl and p-tolyloxy groups.
2,4,6-Trimethylphenol: Contains an additional methyl group at the 6 position.
Uniqueness
2,4-Dimethyl-1-p-tolyloxybenzene is unique due to the presence of both methyl groups and a p-tolyloxy group, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C15H16O |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
2,4-dimethyl-1-(4-methylphenoxy)benzene |
InChI |
InChI=1S/C15H16O/c1-11-4-7-14(8-5-11)16-15-9-6-12(2)10-13(15)3/h4-10H,1-3H3 |
InChI-Schlüssel |
ZJIIFGUVZPIVHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one](/img/structure/B14132584.png)

![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)









![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)
